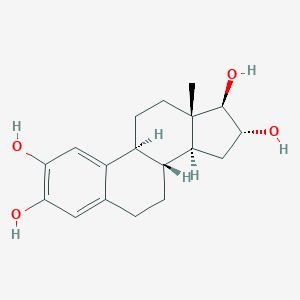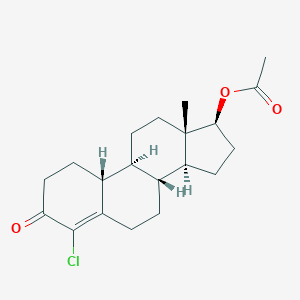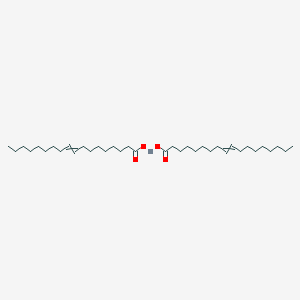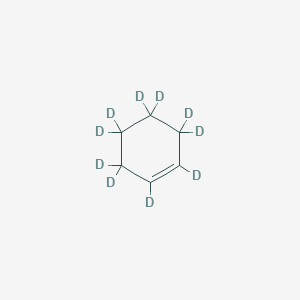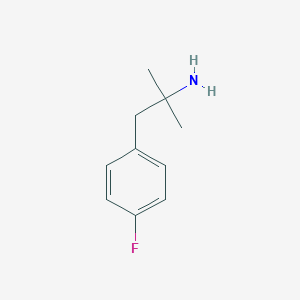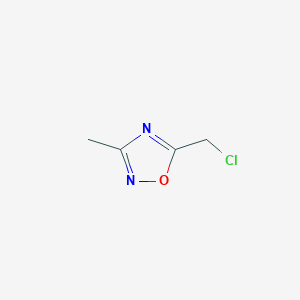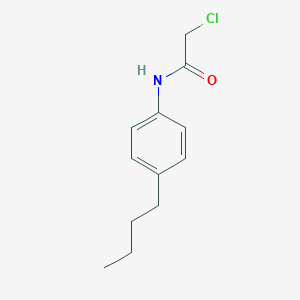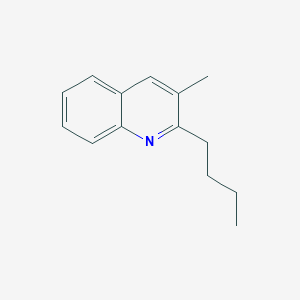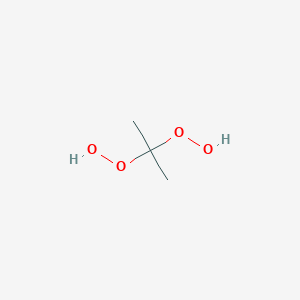
2,2-Dihydroperoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dihydroperoxypropane (DHPP) is an organic peroxide that has gained significant interest in recent years due to its potential applications in various fields of science. DHPP is a colorless liquid that is highly reactive and can easily decompose in the presence of heat or light.
Wissenschaftliche Forschungsanwendungen
Oxidative Esterification and Organic Synthesis
2,2-Dihydroperoxypropane has been utilized in organic synthesis, particularly in oxidative esterification processes. Khosravi, Khalaji, and Naserifar (2017) demonstrated the use of Urea-2,2-dihydroperoxypropane, a gem-dihydroperoxide derivative, in transforming aromatic aldehydes into benzoate derivatives. This process was achieved under mild conditions at room temperature, yielding high efficiency and short reaction times (Khosravi, Khalaji, & Naserifar, 2017).
Diverse Oxidation Reactions
In 2019, Khosravi and Naserifar expanded the application of Urea-2,2-dihydroperoxypropane (UDHPP) in various oxidative procedures. These include epoxidation of α, β-unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and several other reactions. These approaches were again notable for their mild conditions and high yields (Khosravi & Naserifar, 2019).
Reaction with Hydrogen Peroxide and Acetone
Milas and C. (1959) studied the reaction of hydrogen peroxide with acetone, forming 2,2-dihydroperoxypropane as the initial stable peroxide. This study provided insights into the behavior of this compound under different conditions, highlighting its potential in various chemical reactions (Milas & C., 1959).
Formation of Organic Peroxides
Pettinari et al. (2000) discovered an unexpected synthesis of a 1∶2 adduct involving 2,2-dihydroperoxypropane, indicating a new route to stable organic dihydroperoxides. This work highlighted the complex interactions and potential of 2,2-dihydroperoxypropane in forming novel compounds (Pettinari et al., 2000).
Spectroscopic Characterization
Maron et al. (2011) conducted spectroscopic characterization of 2,2-dihydroxypropanoic acid and its water complexes, related to 2,2-dihydroperoxypropane. This study explored the hydration of pyruvic acid in a water-restricted environment, providing further understanding of the behavior of related compounds (Maron et al., 2011).
Eigenschaften
CAS-Nummer |
1336-17-0 |
|---|---|
Produktname |
2,2-Dihydroperoxypropane |
Molekularformel |
C3H8O4 |
Molekulargewicht |
108.09 g/mol |
IUPAC-Name |
2,2-dihydroperoxypropane |
InChI |
InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |
InChI-Schlüssel |
XJHMOGCOFPLTNG-UHFFFAOYSA-N |
SMILES |
CC(C)(OO)OO |
Kanonische SMILES |
CC(C)(OO)OO |
Andere CAS-Nummern |
1336-17-0 2614-76-8 |
Physikalische Beschreibung |
This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |
Synonyme |
ACETONEPEROXIDES |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



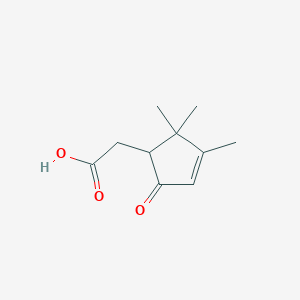
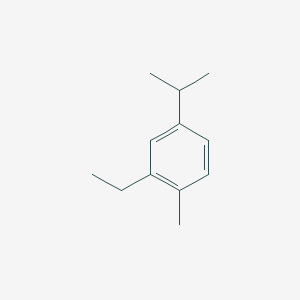
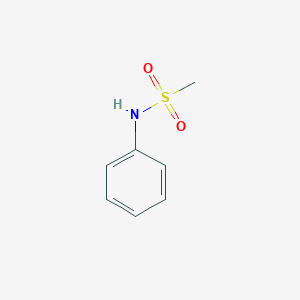
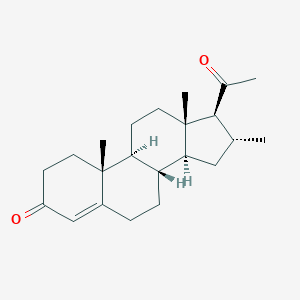
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
